2,5-Dioxopyrrolidin-1-yl N-(4-azido-2-nitrophenyl)glycinate
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Overview
Description
2,5-Dioxopyrrolidin-1-yl N-(4-azido-2-nitrophenyl)glycinate is a chemical compound with the molecular formula C12H10N6O6. This compound is known for its unique structure, which includes a pyrrolidinone ring and an azido-nitrophenyl group. It is used in various scientific research applications due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl N-(4-azido-2-nitrophenyl)glycinate typically involves the reaction of N-hydroxysuccinimide (NHS) esters with azido-containing reagents. One common method includes the reaction of azidoacetic acid NHS ester with primary amines at a pH of 7-9 to form a stable amide bond . The reaction conditions often require a controlled environment to ensure the stability of the azido group and the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The use of high-purity reagents and solvents is crucial to achieve the desired yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl N-(4-azido-2-nitrophenyl)glycinate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or palladium catalysts for reduction reactions, and copper(I) catalysts for cycloaddition reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions include amines, triazoles, and other substituted derivatives, depending on the specific reaction pathway and conditions employed.
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl N-(4-azido-2-nitrophenyl)glycinate is widely used in scientific research due to its versatile reactivity. Some of its applications include:
Chemistry: Used as a building block in organic synthesis and as a reagent in click chemistry.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other functional groups.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl N-(4-azido-2-nitrophenyl)glycinate involves its ability to form stable covalent bonds with target molecules. The azido group can undergo cycloaddition reactions with alkynes, forming triazoles that link the compound to other molecules. This reactivity is harnessed in various applications, such as bioconjugation and material science.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2,5-Dioxopyrrolidin-1-yl N-(4-azido-2-nitrophenyl)glycinate include:
N-Succinimidyl-6-(4-azido-2-nitrophenyl)aminohexanoate: Another azido-containing NHS ester used in bioconjugation.
Ethosuximide: A pyrrolidine-2,5-dione derivative used as an anticonvulsant.
Levetiracetam: A pyrrolidin-2-one derivative used as an antiepileptic drug.
Uniqueness
What sets this compound apart is its combination of the azido and nitrophenyl groups, which confer unique reactivity and functional properties. This makes it particularly valuable in applications requiring specific chemical modifications and bioconjugation techniques.
Properties
CAS No. |
60177-06-2 |
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Molecular Formula |
C12H10N6O6 |
Molecular Weight |
334.24 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-(4-azido-2-nitroanilino)acetate |
InChI |
InChI=1S/C12H10N6O6/c13-16-15-7-1-2-8(9(5-7)18(22)23)14-6-12(21)24-17-10(19)3-4-11(17)20/h1-2,5,14H,3-4,6H2 |
InChI Key |
ICVBTVFGCKVHPR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CNC2=C(C=C(C=C2)N=[N+]=[N-])[N+](=O)[O-] |
Origin of Product |
United States |
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